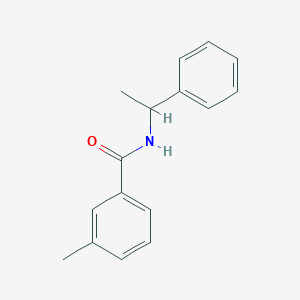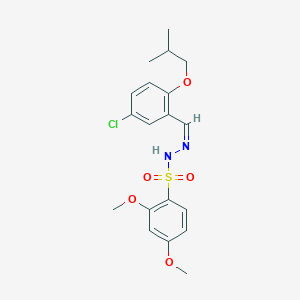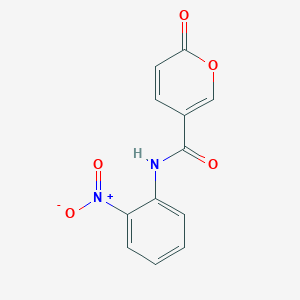
3-methyl-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(1-phenylethyl)benzamide: is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound features a methyl group at the third position of the benzene ring and an N-(1-phenylethyl) substituent on the amide nitrogen. Benzamides are widely studied for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-phenylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and 1-phenylethylamine.
Amide Formation: The carboxylic acid group of 3-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 1-phenylethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
化学反应分析
Types of Reactions: 3-methyl-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-carboxy-N-(1-phenylethyl)benzamide.
Reduction: 3-methyl-N-(1-phenylethyl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
科学研究应用
Chemistry: 3-methyl-N-(1-phenylethyl)benzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and neurodegenerative diseases. This compound may be investigated for its ability to modulate specific biological pathways.
Medicine: Benzamides have shown promise as therapeutic agents in the treatment of various conditions, including psychiatric disorders, gastrointestinal diseases, and cancer
Industry: In the industrial sector, benzamides are used as additives in polymers, coatings, and other materials to enhance their properties. This compound may find applications in the development of advanced materials with specific characteristics.
作用机制
The mechanism of action of 3-methyl-N-(1-phenylethyl)benzamide depends on its specific biological target. In general, benzamides can interact with enzymes or receptors, modulating their activity. For example, benzamides may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function. The N-(1-phenylethyl) substituent may enhance the compound’s binding affinity and selectivity for its target.
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibition of enzymes such as HDACs or proteases.
Receptor Modulation: Interaction with receptors involved in neurotransmission or cell signaling pathways.
相似化合物的比较
N-(1-phenylethyl)benzamide: Lacks the methyl group at the third position of the benzene ring.
3-methyl-N-(2-phenylethyl)benzamide: Features a different position for the phenylethyl substituent.
3-methyl-N-(1-phenylethyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness: 3-methyl-N-(1-phenylethyl)benzamide is unique due to the presence of both the methyl group at the third position and the N-(1-phenylethyl) substituent. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
3-methyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-7-6-10-15(11-12)16(18)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZWUKUCJJHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5042819.png)


![2-(3-chlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5042834.png)
![4-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5042836.png)

![5-benzyl-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B5042846.png)

![(5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5042870.png)

![N~2~-(2,5-dichlorophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5042901.png)
![7-{[cyclohexyl(methyl)amino]methyl}-5-[(phenylthio)methyl]-8-quinolinol](/img/structure/B5042908.png)

![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5042916.png)
